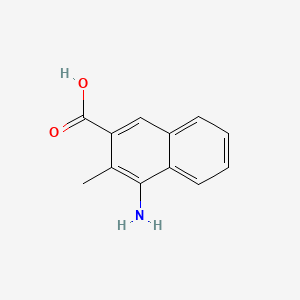
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is a deuterated derivative of AM 404, a compound known for its role in modulating various biochemical pathways. The addition of four deuterium atoms to AM 404 enhances its stability and reduces the rate of metabolic degradation, making this compound particularly valuable in research applications where isotopic labeling is crucial .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide involves the incorporation of deuterium atoms into the AM 404 molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the requirements for research-grade materials .
Chemical Reactions Analysis
Types of Reactions
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups .
Scientific Research Applications
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in various analytical techniques to study reaction mechanisms and pathways.
Biology: Employed in studies involving endocannabinoid systems and cellular uptake mechanisms.
Medicine: Investigated for its potential therapeutic effects and interactions with cannabinoid receptors.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide exerts its effects by inhibiting endocannabinoid cellular uptake and binding weakly to CB1 and CB2 cannabinoid receptors. It is formed by fatty acid amide hydrolase (FAAH) in vivo. The compound also activates vanilloid receptors, causing vasodilation, and inhibits cyclooxygenase (COX) enzymes, thus attenuating prostaglandin synthesis .
Comparison with Similar Compounds
Similar Compounds
AM 404: The non-deuterated analog of (5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide, known for its role in modulating endocannabinoid systems.
VDM-11: A 2-methyl analog of AM 404 with similar properties but different pharmacokinetic profiles.
Uniqueness
This compound’s uniqueness lies in its enhanced stability and reduced metabolic degradation due to the presence of deuterium atoms. This makes it particularly valuable in research applications where isotopic labeling is crucial, providing more accurate and reliable data compared to its non-deuterated counterparts .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-/i20D,21D,22D,23D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBZOOZRAXHERC-GPETUTDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)[2H])[2H])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B564864.png)

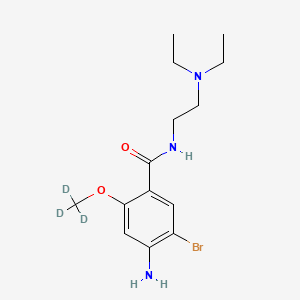
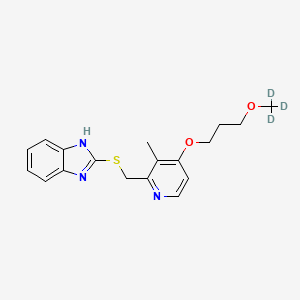
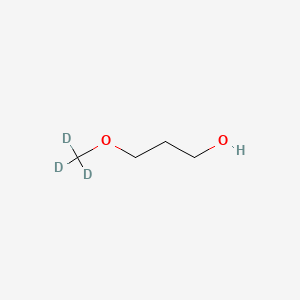
![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)
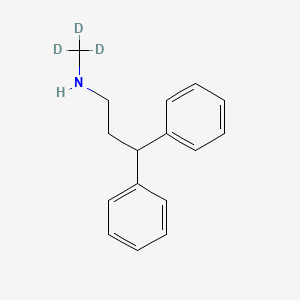
![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)
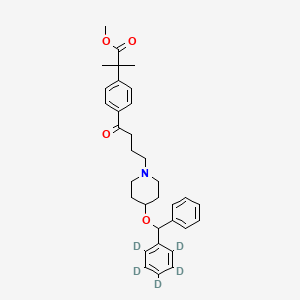

![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)
